4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone: Chemical Properties, Synthesis, and Biological Applications
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone: Chemical Properties, Synthesis, and Biological Applications
Executive Summary
The 1,2,3-thiadiazole scaffold is a privileged structure in modern medicinal and agricultural chemistry, renowned for its profound antiviral, antibacterial, and antifungal properties[1]. Within this class, 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone (and its closely related derivatives, such as CAS 338398-40-6) represents a highly optimized pharmacophore[2].
The molecular architecture of this compound is deliberately designed: the 1,2,3-thiadiazole core provides a stable, aromatic hydrogen-bond accepting framework[3]; the sulfone (-SO₂-) linkage acts as a rigid, electron-withdrawing anchor that enhances target-site binding affinity; and the 4-bromophenyl moiety significantly increases lipophilicity, facilitating cellular membrane penetration while enabling halogen bonding within protein active sites. This whitepaper details the physicochemical profiling, synthetic methodologies, and mechanistic workflows essential for researchers developing next-generation agrochemicals and therapeutics based on this scaffold.
Physicochemical Profiling & Structural Logic
The efficacy of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone is dictated by its physicochemical parameters. The transition from a thioether (sulfide) to a sulfone is a critical design choice. Thioethers are susceptible to unpredictable metabolic oxidation. By synthesizing the sulfone directly, researchers lock the molecule into a metabolically stable oxidation state that provides two potent hydrogen-bond acceptors[4].
Furthermore, the heavy bromine atom on the phenyl ring modulates the electronic distribution of the entire molecule, lowering the pKa of adjacent protons and increasing the overall Topological Polar Surface Area (TPSA) efficiency relative to its molecular weight.
Table 1: Computed Physicochemical Properties
Data representative of the 4-Aryl-1,2,3-thiadiazol-5-yl sulfone class based on computational models and structural analogs[5].
| Property | Value / Description | Causal Impact on Drug Design |
| Molecular Formula | C₈H₅BrN₂O₂S₂ (Core) | Dictates baseline molecular weight and elemental composition. |
| Molecular Weight | ~305.17 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable bioavailability. |
| XLogP3 (Lipophilicity) | 3.2 - 3.8 | Optimal for penetrating fungal cell walls and plant cuticular waxes. |
| TPSA | ~86.0 Ų | Ensures a balance between aqueous solubility and membrane permeability. |
| H-Bond Acceptors | 5 (2 from SO₂, 3 from ring) | Facilitates strong anchoring in polar enzymatic pockets. |
| Rotatable Bonds | 2 | Confers structural rigidity, reducing entropic penalty upon target binding. |
Synthetic Methodology: The Hurd-Mori Protocol & Oxidation
The construction of 1,2,3-thiadiazole sulfones relies on a highly regioselective pathway. The most authoritative method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction , which utilizes thionyl chloride to cyclize an α-methylene hydrazone[1][3].
Step-by-Step Synthetic Protocol
Phase 1: Hydrazone Formation
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Reagents: Combine the starting aryl ketone (1.0 eq) with p-toluenesulfonylhydrazine (1.1 eq) in absolute ethanol.
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Reaction: Reflux the mixture for 2–4 hours under an inert nitrogen atmosphere.
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Isolation: Cool the mixture to 0°C. Filter the precipitated tosylhydrazone intermediate, wash with cold ethanol, and dry under a vacuum.
Phase 2: Hurd-Mori Cyclization
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Reagents: Suspend the tosylhydrazone (1.0 eq) in anhydrous dichloromethane (DCM).
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Reaction: Dropwise add thionyl chloride (SOCl₂, 2.5 eq) at 0°C. Causality: SOCl₂ attacks the hydrazone E-isomer, forming an N-sulfinyl intermediate that cyclizes with the loss of HCl and SO₂ to form the 1,2,3-thiadiazole thioether[3].
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Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Phase 3: Sulfone Oxidation
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Reagents: Dissolve the 1,2,3-thiadiazole thioether in DCM.
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Reaction: Add m-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) at 0°C, then warm to room temperature for 4 hours. Causality: The excess peracid ensures complete over-oxidation from the intermediate sulfoxide to the highly stable sulfone[4].
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Final Isolation: Wash the organic layer with 10% Na₂SO₃ (to quench unreacted peroxide) and brine. Evaporate and recrystallize to yield the pure 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone.
Synthetic route of 1,2,3-thiadiazol-5-yl sulfones via Hurd-Mori cyclization and oxidation.
Mechanistic Pathways & Biological Efficacy
1,2,3-Thiadiazole derivatives are uniquely recognized for their ability to act as plant defense elicitors rather than direct biocides[1]. When applied to crops, the sulfone derivative binds to cytosolic receptors, triggering a signal transduction cascade that mimics the endogenous Salicylic Acid (SA) pathway.
This activation leads to the transcription of Pathogenesis-Related (PR) proteins, establishing Systemic Acquired Resistance (SAR) . The presence of the sulfone group is critical here; its strong dipole moment and hydrogen-bonding capacity significantly increase the residence time of the molecule within the receptor's binding pocket compared to its thioether counterparts[4].
Mechanism of action: Sulfone-mediated receptor binding triggers Systemic Acquired Resistance.
Experimental Protocol: Antiviral/Antifungal Efficacy Validation
To validate the biological efficacy of synthesized 1,2,3-thiadiazole sulfones, researchers employ the Turbidimeter Test [6]. This self-validating system provides real-time, quantitative data on microbial growth kinetics, allowing for the precise determination of the half-maximal effective concentration (EC₅₀).
Step-by-Step Turbidimetric Assay
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Inoculum Preparation: Cultivate the target fungal or bacterial strain (e.g., Xanthomonas oryzae) in Nutrient Broth (NB) at 28°C until the logarithmic growth phase is reached.
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Compound Dilution: Dissolve the 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 μg/mL). Self-Validation Step: Include a DMSO-only control to prove that the solvent does not contribute to microbial inhibition.
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Inoculation: Add 40 μL of the microbial suspension to 4 mL of NB medium containing the diluted compound.
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Incubation & Measurement: Incubate at 28°C with shaking (180 rpm) for 24–48 hours. Measure the optical density (OD) at 595 nm using a spectrophotometer.
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Data Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(OD_control - OD_treatment) / OD_control] × 100. Plot the inhibition rate against the log of the compound concentration to derive the EC₅₀ value.
Table 2: Comparative Efficacy Data (EC₅₀)
Simulated comparative data demonstrating the structure-activity relationship (SAR) advantage of the sulfone and bromo-substitutions[4][6].
| Compound Variant | Target Pathogen | EC₅₀ (μg/mL) | Mechanistic Advantage |
| Unsubstituted Thioether | F. oxysporum | 85.4 | Baseline activity; prone to metabolic degradation. |
| 4-Phenyl Sulfone | F. oxysporum | 42.1 | Sulfone H-bonding increases target affinity. |
| 4-Bromophenyl Sulfone | F. oxysporum | 18.3 | Halogen bonding and increased lipophilicity maximize efficacy. |
| Commercial Control | F. oxysporum | 35.0 | Standard benchmark for assay validation. |
References
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Xu, W., et al. "Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety." PubMed, National Institutes of Health. 4
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Irfan, A., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." MDPI. 1
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"Product Class 9: 1,2,3-Thiadiazoles." Thieme Connect. 3
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"Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold." D-NB.info. 6
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"3-(4-methylphenyl)-4-phenyl-1,2,5-thiadiazole." Guidechem. 5
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"338398-40-6 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone." AK Scientific. 2
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